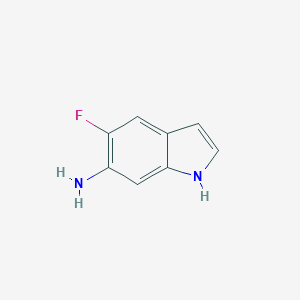

5-Fluoro-1H-indol-6-amine

Overview

Description

5-Fluoro-1H-indol-6-amine, also known as 5-Fluoro-indole, is a heterocyclic compound with a fluoro-substituted indole ring. It is a substituted indole, which is an important component of many pharmaceuticals. 5-Fluoro-indole has been studied extensively for its potential therapeutic applications, as well as its use in laboratory experiments.

Scientific Research Applications

Synthesis and CNS Activity of Some Fluorine Containing 3-Indolylglyoxamides and Tryptamines :

- This study involved the synthesis of new 5-/6-fluoro-2-substitutedaryl-3-indolylglyoxamides and their corresponding tryptamines. These compounds were characterized by spectral studies and their central nervous system (CNS) activity was evaluated (Joshi, Pathak, & Chand, 1978).

Synthesis of N-aryl-3-(arylimino)-3H-indol-2-amines via Hypervalent Iodine Promoted Oxidative Diamination of Indoles :

- This research presents a method for oxidative diamination of substituted indoles, yielding a range of N-aryl-3-(arylimino)-3H-indol-2-amine derivatives. This process is significant for synthesizing valuable compounds in pharmaceutical chemistry (Jiang, Li, & Yu, 2018).

Synthesis and Studies on Antimicrobial, Anti-inflammatory, and Antiproliferative Activities of Heterocycles Derived from 4‐/5‐/6‐/7‐Nitro/5‐Fluoro/Chloro/Bromoindole-2-carbohydrazides :

- This paper discusses the synthesis of heterocycles from various substituted indole-2-carbohydrazides, including 5-fluoro variants. These compounds showed moderate to good antiproliferative activity, indicating potential applications in cancer research (Narayana, Ashalatha, Raj, & Sarojini, 2009).

New Indole Derivatives as Potent and Selective Serotonin Uptake Inhibitors :

- This study explored new indole derivatives, including 5-fluoro-3-[(4-piperidinyl)methyl]indole, as serotonin uptake inhibitors. Such compounds could be significant in developing new treatments for depression and other mental health disorders (Malleron et al., 1993).

Synthesis and Antitumor Activities of 3-Substituted-5-FLuoro-1,2-dihydro-3H-indol-2-ones :

- This research focused on synthesizing new 3-substituted-5-fluoro-1,2-dihydro-3H-indol-2-ones, demonstrating better inhibitory activity against certain cell lines than the control, suggesting potential antitumor applications (Houxing, 2009).

Future Directions

Indole derivatives, including 5-Fluoro-1H-indol-6-amine, have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The continued development of routes towards indoles, including this compound, is still a central theme in organic synthesis .

Mechanism of Action

Target of Action

5-Fluoro-1H-indol-6-amine, like other indole derivatives, has been found to bind with high affinity to multiple receptors . These receptors are often the primary targets of the compound, playing crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

The mode of action of this compound involves its interaction with these targets. The compound’s aromatic indole nucleus allows it to readily undergo electrophilic substitution due to excessive π-electrons delocalization . This property enables the compound to bind effectively to its targets, leading to various changes in the biological system.

Biochemical Pathways

The affected biochemical pathways largely depend on the specific targets of the compound. For instance, indole derivatives have been reported to exhibit antiviral activity . In this context, this compound might interfere with the replication cycle of viruses, affecting the viral RNA or DNA synthesis pathways.

Result of Action

The molecular and cellular effects of this compound’s action are likely diverse, given its potential to interact with multiple targets. For example, its antiviral activity could result in the inhibition of viral replication . .

Biochemical Analysis

Biochemical Properties

5-Fluoro-1H-indol-6-amine, like other indole derivatives, is involved in a variety of biochemical reactions . It interacts with multiple receptors, enzymes, and proteins, contributing to its broad-spectrum biological activities

Cellular Effects

This compound has been found to have significant effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

This compound is involved in certain metabolic pathways, interacting with various enzymes or cofactors . It may also affect metabolic flux or metabolite levels. The specific metabolic pathways involving this compound are not currently known.

properties

IUPAC Name |

5-fluoro-1H-indol-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2/c9-6-3-5-1-2-11-8(5)4-7(6)10/h1-4,11H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWUNYWQSRORGBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=CC(=C(C=C21)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40567086 | |

| Record name | 5-Fluoro-1H-indol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40567086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

121716-63-0 | |

| Record name | 5-Fluoro-1H-indol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40567086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

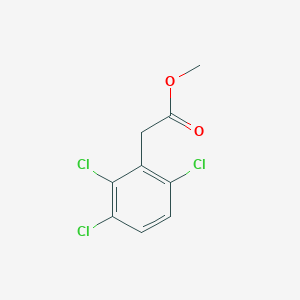

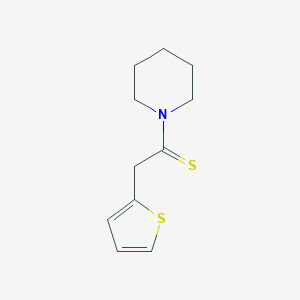

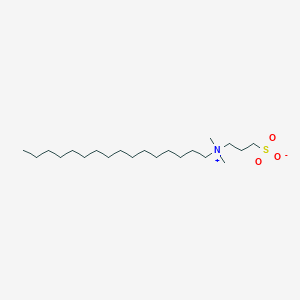

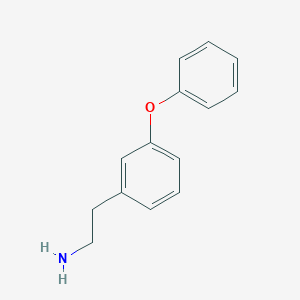

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

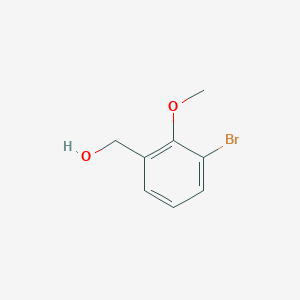

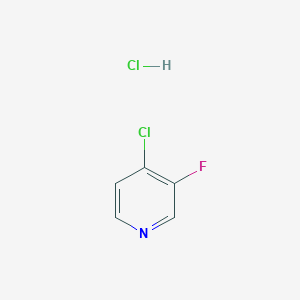

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine](/img/structure/B56760.png)

![2,3,4,5-Tetrahydro-1H-benzo[d]azepine](/img/structure/B56782.png)